molecular formula C11H16O3 B13970423 1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-3-oxo-, methyl ester CAS No. 28120-76-5

1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-3-oxo-, methyl ester

Cat. No.: B13970423
CAS No.: 28120-76-5
M. Wt: 196.24 g/mol
InChI Key: IUXFEUOSSQVIFN-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate is an organic compound with a complex structure that plays a significant role in various chemical processes. It is a key intermediate in the synthesis of strigol, a potent seed germination stimulant for parasitic plants like witchweed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate can be synthesized through multiple steps starting from citral or α-ionone. One improved method involves the following steps :

    Oxidation: Citral is oxidized with potassium permanganate to form an intermediate.

    Epoxidation: The intermediate is then epoxidized using m-chloroperoxybenzoic acid (MCPBA).

    Esterification: The resulting epoxide is esterified with trimethyl orthoformate.

    Epoxide Opening: Sodium methoxide in methanol is used to open the epoxide to form an allylic alcohol.

    Oxidation: The allylic alcohol is oxidized with oxygen catalyzed by TEMPO and CuCl to yield the desired enone.

This method is operationally simple and suitable for large-scale production, offering a 48% overall yield .

Chemical Reactions Analysis

Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate.

    Epoxidation: With m-chloroperoxybenzoic acid.

    Esterification: With trimethyl orthoformate.

    Epoxide Opening: Using sodium methoxide in methanol.

    Oxidation: Catalyzed by TEMPO and CuCl.

These reactions lead to the formation of intermediates and the final enone product .

Scientific Research Applications

Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate is primarily used as an intermediate in the synthesis of strigol, which is a highly potent seed germination stimulant for parasitic plants. This compound has applications in:

Mechanism of Action

The mechanism of action of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate involves its role as an intermediate in the synthesis of strigol. Strigol interacts with specific molecular targets in parasitic plants, stimulating seed germination through a series of biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

28120-76-5

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 2,6,6-trimethyl-3-oxocyclohexene-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-7-8(12)5-6-11(2,3)9(7)10(13)14-4/h5-6H2,1-4H3

InChI Key

IUXFEUOSSQVIFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C(=O)OC

Origin of Product

United States

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